
tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate: is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a cyclopentyl ring. It is often used in organic synthesis and has various applications in scientific research.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl groups during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of enzyme action .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to the inhibition of enzyme activity. This interaction is often reversible, allowing for the study of enzyme kinetics and inhibition mechanisms .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclohexyl)carbamate: A structurally similar compound with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness: tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a cyclopentyl ring. This combination of features provides distinct reactivity and stability, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUAQXGKDRBOU-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2628125.png)
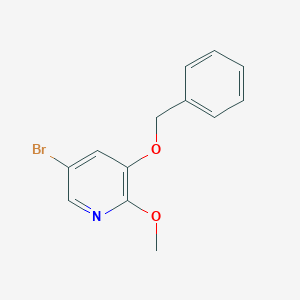
![5-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2628128.png)
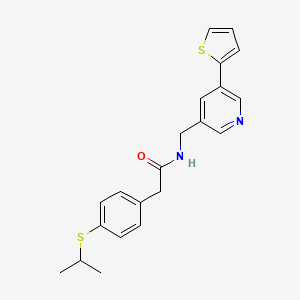

![Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate](/img/structure/B2628134.png)
![5-[4-(PYRIDIN-2-YLOXY)PIPERIDINE-1-CARBONYL]-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2628135.png)
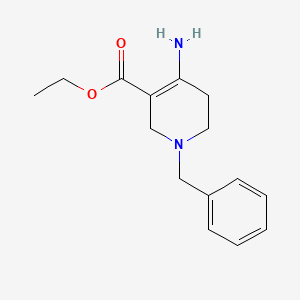
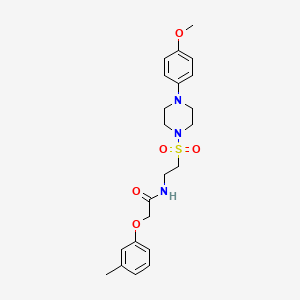
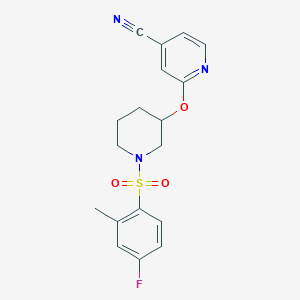
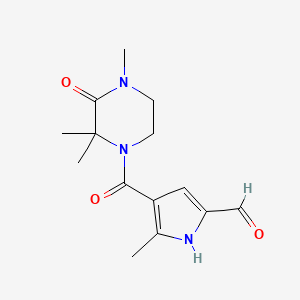
![2-[(5-Methyl-3-nitropyrazolyl)methylthio]acetic acid](/img/structure/B2628145.png)
![2-(4-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2628146.png)
